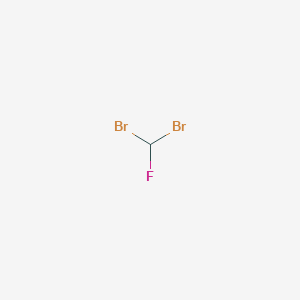

ジブロモフルオロメタン

説明

Dibromofluoromethane is a mixed halomethane with the chemical formula CHBr₂F. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is insoluble in water but soluble in organic solvents such as alcohol, acetone, benzene, and chloroform .

科学的研究の応用

Dibromofluoromethane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of other halogenated compounds, including pharmaceuticals and pesticides.

Fire Extinguishing Agent: Due to its flame-retardant properties, it is used in fire suppression systems.

Refrigerant: Its ability to absorb heat at low temperatures makes it useful in refrigeration and air conditioning systems.

作用機序

Target of Action

Dibromofluoromethane is a mixed halomethane

Mode of Action

It’s known that it can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride . This suggests that dibromofluoromethane can undergo reductive reactions, which may influence its interactions with its targets.

Pharmacokinetics

準備方法

Dibromofluoromethane can be synthesized through several methods:

From Dibromomethane and Antimony(III) Fluoride: This method involves the reaction of dibromomethane with antimony(III) fluoride.

Reductive Debromination: Dibromofluoromethane can be converted to bromofluoromethane through reductive debromination using organotin hydride, such as tributyltin hydride.

Electrolytic Method: This involves the electrolysis of a solution of dibromofluoromethane in a suitable solvent, such as ethanol, with an aqueous solution of an electrolyte.

化学反応の分析

Dibromofluoromethane undergoes various chemical reactions, including:

Reductive Debromination: This reaction involves the reduction of dibromofluoromethane to bromofluoromethane using organotin hydride.

Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other substituents under appropriate conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under specific conditions.

Common reagents used in these reactions include organotin hydrides, antimony(III) fluoride, and various electrolytes. The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

Dibromofluoromethane can be compared with other similar halomethanes, such as:

Dibromodifluoromethane (CBr₂F₂): This compound is also a mixed halomethane but contains two fluorine atoms instead of one.

Bromofluoromethane (CH₂BrF): This compound is a product of the reductive debromination of dibromofluoromethane and contains only one bromine atom.

Dibromofluoromethane is unique due to its specific combination of bromine and fluorine atoms, which gives it distinct chemical properties and applications.

生物活性

Dibromofluoromethane (DBFM), a halogenated organic compound, has garnered attention in various fields, particularly in environmental science and toxicology. This article explores its biological activity, focusing on its toxicological effects, potential applications, and relevant research findings.

Dibromofluoromethane is a colorless gas at room temperature, with the chemical formula CBr₂F. It is primarily used as a refrigerant and in the synthesis of other chemical compounds. Its structure comprises two bromine atoms and one fluorine atom attached to a carbon atom, contributing to its reactivity and biological interactions.

Acute Toxicity

DBFM exhibits significant acute toxicity when inhaled. The estimated inhalative LC50 (lethal concentration for 50% of the population) is approximately 3.01 mg/L over a 4-hour exposure period . This level of toxicity necessitates careful handling and monitoring in occupational settings.

Chronic Effects

Chronic exposure to dibromofluoromethane can lead to various health issues. Studies indicate potential effects on the liver and kidneys, as well as respiratory problems due to its irritant properties . However, there is currently no evidence linking DBFM to carcinogenic effects in humans, as classified by the International Agency for Research on Cancer (IARC) .

The biological activity of dibromofluoromethane can be attributed to its ability to interact with cellular components. Research indicates that halogenated compounds like DBFM can disrupt cellular membranes and interfere with metabolic processes. This disruption can lead to oxidative stress and inflammation in exposed tissues .

Case Studies

- Environmental Impact Assessment : A study assessed the impact of DBFM on aquatic ecosystems, revealing that high concentrations could affect microbial communities essential for nutrient cycling in sediments . The study highlighted the importance of monitoring DBFM levels in water bodies due to its potential ecological impact.

- Occupational Health Study : An evaluation conducted by the CDC found no significant health clusters among workers exposed to dibromofluoromethane; however, it emphasized ongoing health monitoring due to the compound's toxic profile .

In Vitro Studies

In vitro studies have demonstrated that DBFM can induce cytotoxic effects in various cell lines. For instance, exposure to DBFM resulted in increased cell death rates in human lung epithelial cells, suggesting potential respiratory toxicity .

Environmental Persistence

Dibromofluoromethane exhibits moderate persistence in the environment, which raises concerns about bioaccumulation and long-term ecological effects. Its degradation products may also pose additional risks to both human health and environmental safety .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CBr₂F |

| Inhalative LC50 | 3.01 mg/L (4 h) |

| Primary Uses | Refrigerant, chemical synthesis |

| Carcinogenic Classification | Not classified by IARC |

| Chronic Health Effects | Liver/kidney damage, respiratory issues |

特性

IUPAC Name |

dibromo(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2F/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUTVFXOEGMHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074320 | |

| Record name | Dibromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Dibromofluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1868-53-7 | |

| Record name | Dibromofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0517W9BLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is dibromofluoromethane primarily used for in organic synthesis?

A1: Dibromofluoromethane serves as a valuable reagent for introducing fluorine and bromine atoms into molecules. It acts as a precursor to fluorocarbene, a reactive intermediate. [, ] This makes dibromofluoromethane particularly useful in synthesizing various fluorine-containing compounds. [, , , ] For instance, researchers have successfully utilized it for the stereoselective synthesis of cis-2-fluorocyclopropylamine through a cyclopropanation reaction. [] Additionally, it plays a key role in the synthesis of fluoroalkenes via a diethylzinc-promoted Wittig reaction. []

Q2: How does the choice of solvent impact reactions involving dibromofluoromethane?

A2: Solvent selection significantly influences the reaction pathway when using dibromofluoromethane. Research shows that reactions conducted in tetrahydrofuran (THF) predominantly yield hydrobromofluoromethylated products. Conversely, using dimethylformamide/water (DMF/H2O) as the solvent favors the formation of bromofluoromethylated products. This highlights the crucial role of solvent effects in controlling reaction selectivity. []

Q3: Can you elaborate on the use of dibromofluoromethane in generating fluorinated heterocycles?

A3: Dibromofluoromethane facilitates the efficient synthesis of valuable 3-fluorinated quinolines and pyridines, common pharmacophores in medicinal chemistry. This is achieved through a one-carbon ring expansion reaction of readily accessible indoles and pyrroles. [] The reaction proceeds rapidly (within ten minutes) and can be conducted under ambient air conditions, simplifying the synthetic procedure. []

Q4: What are the structural characteristics of dibromofluoromethane?

A4: Dibromofluoromethane (CHBr2F) possesses a tetrahedral molecular geometry with a central carbon atom bonded to one fluorine and two bromine atoms. While its exact molecular weight might vary slightly depending on isotopic abundance, it is approximately 209 g/mol. Spectroscopic data, particularly from Raman spectroscopy, provides insights into its vibrational modes and molecular structure. [, ]

Q5: Are there any documented applications of dibromofluoromethane in quality control processes?

A5: Yes, dibromofluoromethane has been utilized as a volatile organic compound (VOC) surrogate in quality control for groundwater analysis. [] Its established analytical methods and known properties make it suitable for monitoring the accuracy and precision of analytical procedures for VOC determination in environmental samples. []

Q6: Have any studies explored the potential environmental impact of dibromofluoromethane?

A6: While the provided research papers primarily focus on the synthetic applications of dibromofluoromethane, it's crucial to acknowledge its potential environmental impact. As a halomethane, it could contribute to ozone depletion. Investigating its degradation pathways and ecotoxicological effects is essential for responsible use and waste management.

Q7: What analytical techniques are commonly employed to characterize and quantify dibromofluoromethane?

A7: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or electron capture detection (GC-ECD), is frequently used to analyze dibromofluoromethane. [] These techniques allow for accurate identification and quantification, even at trace levels, in complex matrices like environmental samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。